molecular formula C17H14BrFN2O3S B2998774 N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-15-2

N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2998774
M. Wt: 425.27
InChI Key: GMIXMONQKMIDMY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H14BrFN2O3S and its molecular weight is 425.27. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Quinolines and pyrroloquinolines are synthesized using a variety of methods, with their properties making them useful for diverse scientific applications. For instance, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide have been identified as efficient reagents for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, highlighting the versatility in synthesis methods (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009). Similarly, methodologies for the direct halogenation of C1–H bonds in pyrrolo[1,2-a]quinoxalines have been developed, showcasing the chemical versatility and functional group compatibility of these compounds (Le et al., 2021).

Biological Activities

The biological activities of quinoline and pyrroloquinoline derivatives span from antibacterial to potential anticancer properties. A study on the synthesis of pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulphonamides reported these compounds' photophysical properties, hinting at their application in materials science and potential biological activity (Kiruthika, Nandakumar, & Perumal, 2014). Furthermore, sulfonamide-based hybrids, including those derived from quinoline, have shown a range of pharmacological activities, reinforcing the value of these compounds in medicinal chemistry (Ghomashi et al., 2022).

Applications in Material Science and Fluorescence Studies

Quinoline derivatives have also found applications in material science and as fluorophores. For example, the synthesis and quantum chemical investigations of multi-substituted quinoline derivatives have been explored, with some compounds exhibiting significant fluorescence properties. These findings suggest potential applications in sensing and imaging technologies (Le et al., 2020).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S/c18-12-2-3-15(14(19)9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIXMONQKMIDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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